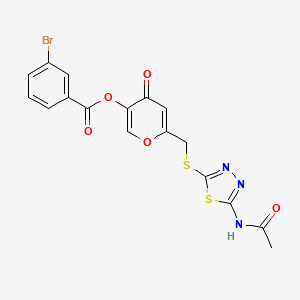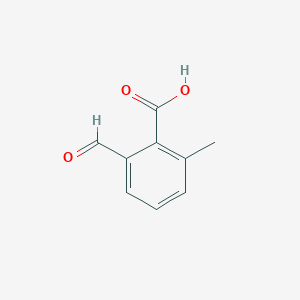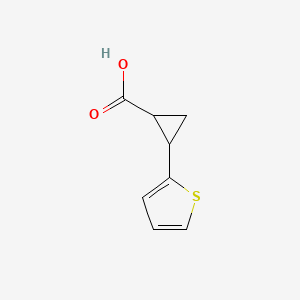![molecular formula C18H11F3N2O4S B2605503 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide CAS No. 306977-61-7](/img/structure/B2605503.png)
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. These include a nitro group (-NO2), a trifluoromethyl group (-CF3), a phenoxy group (Ph-O-), a phenyl group (Ph-), and a carboxamide group (-CONH2). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, trifluoromethyl, phenoxy, phenyl, and carboxamide groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group could potentially be reduced to an amine, and the carboxamide could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitro and trifluoromethyl groups could affect its polarity, solubility, and reactivity .科学的研究の応用
Synthesis and Crystallography
Compounds similar to 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide have been synthesized for various purposes, including the exploration of their crystal structures and properties. For example, the synthesis and crystal structure analysis of diflunisal carboxamides, derived from an anti-inflammatory drug, have been studied to understand the intermolecular interactions and crystal packing, which are stabilized by N-H···O hydrogen bonds (Zhong et al., 2010).
Material Science and Polymer Research
Research has also focused on the development of new materials, such as transparent polyimide films derived from compounds with similar functional groups. These studies involve the synthesis of monomers through nucleophilic substitution and their polymerization to produce materials with specific properties, such as transparency and thermal stability (Ju-sun, 2010).
Herbicidal Activity
The herbicidal activity of novel compounds containing the trifluoromethylphenoxy group has been explored, demonstrating the impact of substituents on the pyrazole ring on herbicidal efficacy and crop safety. This research contributes to the development of more effective and selective herbicides (Ohno et al., 2004).
Photoluminescence
Investigations into the photoluminescence properties of π-extended fluorene derivatives, which share structural features with the specified compound, have been conducted. These studies reveal the potential of such compounds in the development of fluorescent materials with high quantum yields and unique solvatochromic properties (Kotaka et al., 2010).
Environmental Chemistry
Research into the photochemical degradation of similar compounds, such as acifluorfen, in aqueous solutions aims to understand their behavior in water bodies and the mechanisms behind their degradation. This is crucial for assessing the environmental impact of such chemicals (Vulliet et al., 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4S/c19-18(20,21)13-10-12(6-7-14(13)23(25)26)27-15-8-9-28-16(15)17(24)22-11-4-2-1-3-5-11/h1-10H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMCLPRNHFESHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2605421.png)
![3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde](/img/structure/B2605422.png)
![2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2605423.png)

![N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2605426.png)

![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)




![1-[(4-Phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B2605438.png)

![N-Boc-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2605442.png)